molecular formula C11H11BrO3 B1398007 4-Bromo-3-(cyclopropylmethoxy)benzoic acid CAS No. 1255707-37-9

4-Bromo-3-(cyclopropylmethoxy)benzoic acid

Cat. No. B1398007
M. Wt: 271.11 g/mol
InChI Key: QKXIYQNAAVSNCP-UHFFFAOYSA-N
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Description

“4-Bromo-3-(cyclopropylmethoxy)benzoic acid” is a chemical compound with the molecular formula C11H11BrO3 . It has a molecular weight of 271.11 .


Molecular Structure Analysis

The InChI code for “4-Bromo-3-(cyclopropylmethoxy)benzoic acid” is 1S/C11H11BrO3/c12-9-5-8(11(13)14)3-4-10(9)15-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,14) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.

Scientific Research Applications

  • Molecular Reactivity and Properties : Yadav et al. (2022) conducted a detailed study on the structure and various molecular parameters of 4-bromo-3-(methoxymethoxy) benzoic acid. The study involved a vibrational analysis and assessment of chemical reactivity descriptors such as ionization energy, hardness, and electrophilicity. They also explored the molecule's non-linear optical properties by estimating its dipole moment, polarizability, and hyperpolarizability (Yadav et al., 2022).

  • Crystal Structure Analysis : A comparative study of the crystal structures of various bromo–hydroxy–benzoic acid derivatives, including 4-bromo-3-(methoxymethoxy)benzoic acid, was conducted by Suchetan et al. (2016). This research highlighted the formation of two-dimensional architectures through specific interactions like hydrogen bonds and π–π interactions (Suchetan et al., 2016).

  • Halogen Bonding in Bromobenzoic Acid : Raffo et al. (2016) studied the influence of methoxy-substituents on the strength of Br … Br type II halogen bonds in bromobenzoic acid. This research is crucial for understanding the intermolecular interactions and structural features in bromobenzoic acids (Raffo et al., 2016).

  • Synthesis of Pyrrole and Pyrrolidine Compounds : Mehta (2013) conducted research on the synthesis of pyrrole and pyrrolidine compounds from 4-bromo-2-hydroxybenzoic acid hydrazide, highlighting the chemical versatility of bromobenzoic acid derivatives (Mehta, 2013).

  • Synthesis of Methyl Ester Derivatives : Zha Hui-fang (2011) synthesized 3-bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester from vanillin. This synthesis process highlights the potential for creating diverse derivatives of bromobenzoic acids (Zha Hui-fang, 2011).

Safety And Hazards

The safety data sheet for “4-Bromo-3-(cyclopropylmethoxy)benzoic acid” suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

properties

IUPAC Name

4-bromo-3-(cyclopropylmethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c12-9-4-3-8(11(13)14)5-10(9)15-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXIYQNAAVSNCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-(cyclopropylmethoxy)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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